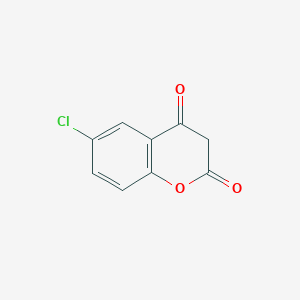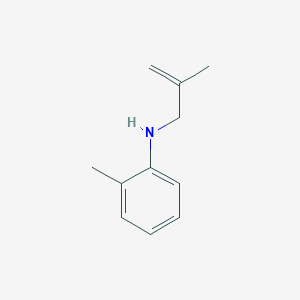![molecular formula C20H23BrO B14271363 2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one CAS No. 138794-95-3](/img/structure/B14271363.png)
2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom attached to the ethanone group, which is further connected to a biphenyl structure with a hexyl substituent. The presence of the bromine atom and the biphenyl structure makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing conditions.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hexyl group.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a hexyl group.
2-Bromo-1-(4-nitrophenyl)ethan-1-one: Similar structure but with a nitro group instead of a hexyl group.
Uniqueness
The uniqueness of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one lies in its hexyl-substituted biphenyl structure, which can impart distinct physical and chemical properties compared to other similar compounds
Propiedades
Número CAS |
138794-95-3 |
|---|---|
Fórmula molecular |
C20H23BrO |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-bromo-1-[4-(4-hexylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H23BrO/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20(22)15-21/h7-14H,2-6,15H2,1H3 |
Clave InChI |
VDSLVWSHNVEIQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


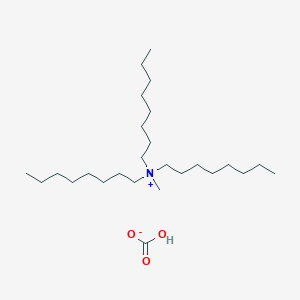

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
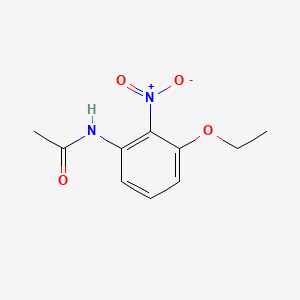


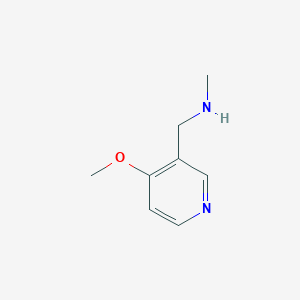
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
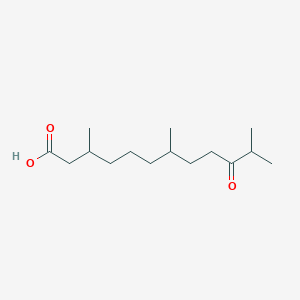
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
